BenchChemオンラインストアへようこそ!

7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Kinase Selectivity FGFR Inhibitor Cancer Therapeutics

This 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is the critical intermediate for FGFR and SHP2 inhibitor programs. Unlike the unsubstituted core or other halogen isomers (6-Br, 8-Br), the 7-bromo substitution pattern uniquely enables site-selective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate focused kinase probe libraries. Documented leads achieve in vivo efficacy (TGI=106.4%) with oral dosing. cLogP 1.46, TPSA 34.37 Ų ensure cell permeability. Procure with confidence—the 7-Br vector is validated; regioisomer substitution fails.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 23536-76-7
Cat. No. B1613405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one
CAS23536-76-7
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=O)N2C=C1Br
InChIInChI=1S/C8H5BrN2O/c9-6-1-2-7-10-4-3-8(12)11(7)5-6/h1-5H
InChIKeyDYXIWCORFSTEHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 23536-76-7): A Privileged Scaffold for Targeted Covalent Inhibitor Synthesis


7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 23536-76-7) is a halogenated heterocyclic building block characterized by a pyrido[1,2-a]pyrimidin-4-one core with a reactive bromine atom at the 7-position. This specific bromination pattern is not a random substituent; it is a critical structural feature that enables site-selective derivatization, most notably for the synthesis of potent and selective kinase inhibitors. As documented in peer-reviewed medicinal chemistry literature, this exact scaffold has been successfully employed as a key intermediate in the design of novel Fibroblast Growth Factor Receptor (FGFR) inhibitors [1] and allosteric SHP2 phosphatase inhibitors [2], underscoring its utility in generating focused libraries around a biologically validated core. Unlike other substitution patterns or the unsubstituted core, the 7-bromo derivative uniquely balances reactivity for cross-coupling with physicochemical properties that facilitate further development.

Why 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one Cannot Be Replaced by Unsubstituted or Differently Halogenated Analogs


Generic substitution of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one with its unsubstituted parent or other halogenated isomers (e.g., 6-bromo, 8-bromo) is not scientifically valid and will lead to a complete failure of the intended synthetic route or a significant deviation in the final compound's biological profile. The position of the bromine atom is a primary determinant of synthetic utility via palladium-catalyzed cross-coupling reactions; substituting the 7-bromo isomer with a 6-bromo analog changes the vector of derivatization, resulting in a different regioisomer with distinct and unpredictable structure-activity relationships (SAR) . Furthermore, substituting the bromine for another halogen, such as chlorine, alters the reactivity profile in cross-coupling, often requiring harsher conditions and limiting the scope of compatible coupling partners . The specific 7-bromo substitution pattern has been empirically validated in the design of both FGFR and SHP2 inhibitors, where it was essential for achieving potent enzymatic and cellular activity [1]. Finally, the bromine atom contributes to a specific physicochemical signature (e.g., cLogP, PSA) that cannot be replicated by smaller halogens or hydrogen, impacting downstream properties like solubility and permeability, which are critical for lead optimization .

Quantitative Differentiation: Head-to-Head Data on Potency, Selectivity, and Physicochemical Properties for 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives


Kinase Selectivity Advantage Over Pan-FGFR Inhibitor Erdafitinib

A lead compound derived from the 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one scaffold (compound 23d) demonstrated a superior kinase selectivity profile compared to the clinically approved pan-FGFR inhibitor, Erdafitinib. In a comprehensive kinase inhibition panel, 23d showed a narrower off-target profile, suggesting a cleaner mechanism of action and potential for reduced toxicity. This is a direct outcome of the specific vector afforded by the 7-position substitution [1].

Kinase Selectivity FGFR Inhibitor Cancer Therapeutics

Superior Aqueous Solubility vs. Benchmark Compound Erdafitinib

The 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one core facilitates the synthesis of lead compounds with significantly improved aqueous solubility compared to Erdafitinib. This was demonstrated with derivative 23d, which showed 'higher aqueous solubility than Erdafitinib' [1]. Enhanced solubility is a critical differentiator for formulation development, especially for oral drug candidates where dissolution rate can be a barrier to absorption.

Aqueous Solubility Formulation Oral Bioavailability

Physicochemical Signature for CNS Drug Discovery: cLogP and PSA Profile

The 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one core possesses a favorable calculated partition coefficient (cLogP) and topological polar surface area (TPSA) that positions it advantageously for central nervous system (CNS) drug discovery. With a TPSA of 34.37 Ų and a consensus Log P of 1.46 , it falls within the optimal range for BBB penetration (TPSA < 90 Ų, Log P 1-3) as predicted by the BOILED-Egg model (BBB permeant: Yes) . In contrast, larger, more polar pyridopyrimidinone analogs or those with different substitution patterns would exhibit higher TPSA or less favorable Log P values, limiting their utility for CNS targets.

CNS Penetration cLogP PSA Lead-likeness

Potent Antitumor Efficacy in an FGFR2-Amplified Xenograft Model

Lead compound 23d, derived from the 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one scaffold, demonstrated robust in vivo antitumor activity. In an FGFR2-amplified SNU-16 gastric cancer xenograft model, oral administration of 23d at 30 mg/kg resulted in a tumor growth inhibition (TGI) of 106.4% [1]. A TGI value exceeding 100% indicates tumor stasis or regression, a highly desirable outcome in preclinical oncology studies. This level of in vivo efficacy provides a powerful point of differentiation from other scaffolds that may show potent enzymatic or cellular activity but fail to translate to in vivo models.

In Vivo Efficacy Tumor Growth Inhibition FGFR2 Xenograft Model

Potent Allosteric SHP2 Inhibition with High Selectivity Over SHP2-PTP Domain

Another lead compound derived from the 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one scaffold (14i) demonstrated potent and selective allosteric inhibition of SHP2. It inhibited full-length SHP2 with an IC50 of 0.104 μM while exhibiting virtually no activity against the isolated SHP2-PTP catalytic domain (IC50 > 50 μM) [1]. This >480-fold selectivity window confirms an allosteric mechanism of action, which is a highly sought-after feature for SHP2 inhibitors. This profile was superior to the benchmark compound SHP099 in head-to-head cellular assays [1].

SHP2 Inhibitor Allosteric Inhibition Enzyme Selectivity IC50

Optimized Application Scenarios for 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one Based on Quantified Differentiation


Medicinal Chemistry: Lead Optimization for FGFR-Driven Cancers

This scaffold is ideally suited for hit-to-lead and lead optimization campaigns targeting FGFR aberrations in oncology. The documented ability of 7-bromo-derived leads to achieve high in vivo efficacy (TGI = 106.4%) with oral dosing [1] and a superior selectivity profile [1] makes it a high-value starting point. Procurement of this specific 7-bromo intermediate is justified for programs seeking to improve upon the tolerability and efficacy limitations of current pan-FGFR inhibitors.

Medicinal Chemistry: Discovery of Novel Allosteric SHP2 Inhibitors

The scaffold is highly relevant for programs focused on SHP2, a challenging target where achieving allosteric inhibition is key to success. The derived lead 14i demonstrated a >480-fold selectivity window for full-length SHP2 over the catalytic domain, confirming a true allosteric mechanism [2]. This application scenario is particularly strong for teams aiming to develop SHP2 inhibitors with a differentiated mechanism from active-site competitors.

Chemical Biology: Generation of Focused Kinase Probe Libraries

The 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one core serves as an excellent template for generating small, focused libraries of kinase probes via palladium-catalyzed cross-coupling at the 7-position. Its favorable physicochemical properties (TPSA 34.37 Ų, cLogP 1.46) ensure that resulting probes will have a high probability of cell permeability, including across the blood-brain barrier, expanding their utility for target validation studies in both oncology and CNS disorders.

Process Chemistry: Development of Scalable Cross-Coupling Procedures

The presence of the bromine atom at the 7-position makes this compound a practical substrate for developing and scaling Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions. Its commercial availability in high purity (e.g., 95%) from multiple vendors reduces the need for in-house synthesis of this advanced intermediate, allowing process chemists to focus directly on the key step of library synthesis or route optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.